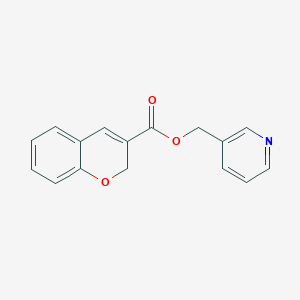

3-pyridinylmethyl 2H-chromene-3-carboxylate

説明

特性

IUPAC Name |

pyridin-3-ylmethyl 2H-chromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-16(20-10-12-4-3-7-17-9-12)14-8-13-5-1-2-6-15(13)19-11-14/h1-9H,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZSCCHBEFJBMJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501242086 | |

| Record name | 3-Pyridinylmethyl 2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501242086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338419-79-7 | |

| Record name | 3-Pyridinylmethyl 2H-1-benzopyran-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338419-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinylmethyl 2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501242086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 3-pyridinylmethyl 2H-chromene-3-carboxylate: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-pyridinylmethyl 2H-chromene-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, a validated synthesis protocol, and explore its potential therapeutic applications based on the well-documented bioactivities of the 2H-chromene and coumarin scaffolds.

Introduction: The Promise of the Chromene Scaffold

The 2H-chromene ring system, a benzopyran derivative, is a "privileged scaffold" in drug discovery.[1][2] This structural motif is a cornerstone in a multitude of natural products and synthetic compounds exhibiting a wide array of pharmacological activities.[3][4] Derivatives of the 2H-chromene and the related 2-oxo-2H-chromene (coumarin) core have demonstrated potent antimicrobial, anti-inflammatory, antioxidant, anticancer, and monoamine oxidase (MAO) inhibitory properties.[3][5] The fusion of this versatile heterocycle with a pyridine moiety, known for its ability to modulate physicochemical properties and engage in crucial biological interactions, makes 3-pyridinylmethyl 2H-chromene-3-carboxylate a compelling candidate for further investigation.

Chemical Structure and Physicochemical Properties

The core of 3-pyridinylmethyl 2H-chromene-3-carboxylate consists of a 2H-chromene ring system with a carboxylate group at the 3-position. This carboxylate is ester-linked to a 3-pyridinylmethyl group.

Diagram: Chemical Structure of 3-pyridinylmethyl 2H-chromene-3-carboxylate

A 2D representation of the 3-pyridinylmethyl 2H-chromene-3-carboxylate molecule.

Predicted Physicochemical Properties

| Property | Predicted Value | Source/Basis for Prediction |

| Molecular Formula | C16H13NO3 | Based on chemical structure |

| Molecular Weight | 267.28 g/mol | Calculated from molecular formula |

| Physical Form | Likely an off-white to yellow or brown solid | Based on similar chromene derivatives |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | General solubility of related heterocyclic compounds. |

| Storage | Should be stored in a dry, sealed container at 2-8°C | Standard for many organic compounds to prevent degradation. |

Spectroscopic Characterization

The identity and purity of synthesized 3-pyridinylmethyl 2H-chromene-3-carboxylate would be confirmed using a suite of spectroscopic techniques. Predicted key signals are outlined below:

-

¹H NMR: The proton on the C4 carbon of the chromene ring is expected to be a characteristic singlet in the downfield region.[2] Protons of the benzo-fused ring will appear in the aromatic region, and the methylene protons of the pyridinylmethyl group will likely be a singlet. Protons of the pyridine ring will also resonate in the aromatic region.

-

¹³C NMR: The carbonyl carbon of the ester will be a prominent signal in the downfield region (around 160-170 ppm).[3] Aromatic carbons from both the chromene and pyridine rings will appear in the 110-160 ppm range. The methylene carbon will be observed in the aliphatic region.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching of the ester group is expected around 1700-1750 cm⁻¹.[6] Bands in the 1600-1450 cm⁻¹ region will be indicative of the C=C stretching of the aromatic rings.

-

Mass Spectrometry (MS): The molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight would confirm the compound's identity.

Synthesis and Characterization

A robust and efficient synthesis of 3-pyridinylmethyl 2H-chromene-3-carboxylate can be achieved through a two-step process, starting with the synthesis of the 2H-chromene-3-carboxylic acid precursor, followed by esterification.

Diagram: Synthetic Pathway

A two-step synthetic workflow for 3-pyridinylmethyl 2H-chromene-3-carboxylate.

Experimental Protocol

Step 1: Synthesis of 2H-chromene-3-carboxylic acid

This procedure is adapted from established methods for the synthesis of coumarin-3-carboxylic acids via Knoevenagel condensation.[7]

-

To a solution of salicylaldehyde (1 eq.) in pyridine (10 volumes), add malonic acid (1.1 eq.) and a catalytic amount of piperidine.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to afford pure 2H-chromene-3-carboxylic acid.[7]

Step 2: Synthesis of 3-pyridinylmethyl 2H-chromene-3-carboxylate

This step employs a Steglich esterification, a mild and efficient method for forming esters from carboxylic acids and alcohols.

-

Dissolve 2H-chromene-3-carboxylic acid (1 eq.) and 3-pyridinemethanol (1.1 eq.) in anhydrous dichloromethane (DCM).

-

Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Cool the mixture to 0°C in an ice bath.

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final product.

Potential Biological Activities and Therapeutic Applications

The chromene nucleus is a versatile pharmacophore with a wide range of documented biological activities.[1][4] The introduction of the 3-pyridinylmethyl ester moiety can further enhance these properties by influencing solubility, bioavailability, and target interactions.

-

Antimicrobial Activity: Many 2H-chromene derivatives have shown significant activity against various strains of bacteria and fungi.[8][9] The mechanism is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

-

Anticancer Properties: Substituted chromenes have been identified as potent inducers of apoptosis in cancer cells.[1] They can interact with various cellular targets, including tubulin and protein kinases, leading to cell cycle arrest and cell death.

-

Anti-inflammatory Effects: Coumarin and its derivatives are known to possess anti-inflammatory properties.[10] They can inhibit the production of pro-inflammatory mediators, making them potential candidates for the treatment of inflammatory diseases.

-

Monoamine Oxidase (MAO) Inhibition: Certain 2H-chromene-3-carboxamide derivatives have been identified as potent and selective inhibitors of human monoamine oxidase B (hMAO-B).[5] This suggests that 3-pyridinylmethyl 2H-chromene-3-carboxylate could have potential applications in the treatment of neurodegenerative diseases like Parkinson's disease.

Diagram: Potential Therapeutic Targets

Potential therapeutic applications and molecular targets of 3-pyridinylmethyl 2H-chromene-3-carboxylate.

Future Directions

3-pyridinylmethyl 2H-chromene-3-carboxylate represents a promising scaffold for the development of novel therapeutic agents. Future research should focus on:

-

Synthesis and Characterization: The definitive synthesis and thorough spectroscopic characterization of this specific molecule.

-

In Vitro Screening: Evaluation of its biological activity against a panel of microbial strains, cancer cell lines, and key enzymes like MAO-B.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a library of related analogues to identify key structural features for optimal activity and selectivity.

-

In Vivo Studies: Preclinical evaluation of promising candidates in animal models of relevant diseases.

The exploration of this and similar hybrid molecules holds significant potential for the discovery of new and effective treatments for a range of human diseases.

References

-

De La Salle University. Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives: Experimental and Computational Studies. Available at: [Link]

-

MDPI. N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Available at: [Link]

-

ResearchGate. Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives: Experimental and Computational Studies | Request PDF. Available at: [Link]

-

Frontiers. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Available at: [Link]

-

PubMed. New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO. Available at: [Link]

-

PubChem. 2H-chromene-3-carboxylic acid. Available at: [Link]

-

SpectraBase. 2-imino-N-(3-pyridinylmethyl)-2H-chromene-3-carboxamide - Optional[1H NMR] - Spectrum. Available at: [Link]

-

Der Pharma Chemica. Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. Available at: [Link]

-

Scientific & Academic Publishing. Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. Available at: [Link]

-

PubChem. 3-(Pyridin-2-yl)-2H-chromen-2-one. Available at: [Link]

-

MDPI. Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. Available at: [Link]

-

ResearchGate. (PDF) Methyl 2-oxo-2H-chromene-3-carboxylate. Available at: [Link]

-

Indian Academy of Sciences. Expeditious synthesis of coumarin-pyridone conjugates molecules and their anti-microbial evaluation. Available at: [Link]

-

ResearchGate. Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid N - ResearchGate. Available at: [Link]

-

Jetir.Org. Comparison of Methods of Synthesis of Coumarin Derivatives from Aldehydes. Available at: [Link]

-

PMC. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. Available at: [Link]

-

CNR-IRIS. Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. Available at: [Link]

-

PubChem. Coumarin-3-Carboxylic Acid. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-oxo-N-(pyridin-3-yl)-2H-chromene-3-carboxamide | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 5. New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. jetir.org [jetir.org]

- 8. dlsu.edu.ph [dlsu.edu.ph]

- 9. ias.ac.in [ias.ac.in]

- 10. article.sapub.org [article.sapub.org]

Pharmacological Potential of Chromene-3-Carboxylate Pyridine Derivatives: A Technical Guide

The Privileged Scaffold Synergy: Chromene Meets Pyridine

In modern medicinal chemistry, the concept of "privileged structures" dictates that certain molecular frameworks possess an inherent, evolutionarily conserved affinity for diverse biological targets[1]. The chromene (benzopyran) nucleus, particularly the 2H- and 4H-chromene-3-carboxylate derivatives, represents a highly versatile oxygen-containing bicyclic core[2]. When functionalized with a pyridine ring—either fused directly to form chromenopyridines or linked via a carboxamide/carboxylate bridge—the resulting hybrid molecules exhibit profound pharmacological potential[1].

The pyridine moiety acts as a highly effective bioisostere for phenyl rings. By incorporating a nitrogen atom into the aromatic system, it offers superior metabolic stability, enhances aqueous solubility, and provides a critical hydrogen-bond acceptor[3]. This structural synergy allows these derivatives to modulate complex biological pathways, making them highly sought-after candidates in oncology and infectious disease drug development.

Mechanistic Pharmacology and Target Pathways

Oncology: Bcl-2 Inhibition and Apoptosis

A primary mechanism of action for 4H-chromene derivatives is their ability to selectively bind to the Bcl-2 protein family[4]. Bcl-2 overexpression prevents normal cell turnover and is a hallmark of multidrug resistance (MDR) in neoplastic cells[4]. Chromene-3-carboxylate derivatives directly antagonize the hydrophobic groove of Bcl-2. This antagonism frees pro-apoptotic proteins (such as Bax and Bak) to oligomerize on the mitochondrial membrane, releasing cytochrome C and triggering the caspase execution cascade[4].

For instance, the derivative CXL017 (ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate) has been identified as a novel scaffold that effectively resensitizes multidrug-resistant leukemia cells to chemotherapy[5].

Mechanism of Bcl-2 inhibition and apoptosis induction by chromene-pyridine hybrids.

Antimicrobial Efficacy

Beyond oncology, chromene-pyridine hybrids demonstrate broad-spectrum antimicrobial activity. Derivatives such as 2-oxo-N-(pyridin-3-yl)-2H-chromene-3-carboxamide exhibit potent inhibitory effects against pathogens commonly isolated from severe wound infections, including Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative)[3]. The specific orientation of the pyridine ring (e.g., the 3-pyridyl isomer) significantly influences the hydrogen-bonding network within bacterial enzyme active sites, dictating the overall biological activity profile[3].

Quantitative Structure-Activity Relationship (QSAR) Data

To understand the pharmacological landscape, we must analyze the bioactivity of key chromene derivatives. The presence of the 3-carboxylate or 3-carboxamide group is critical for maintaining target affinity, acting as a flexible linker that orientates the pyridine ring into target binding pockets[6].

| Compound Class / Specific Derivative | Target / Cell Line | Primary Biological Activity | Key Structural Determinant |

| CXL017 (Ethyl 4H-chromene-3-carboxylate derivative) | Multidrug-resistant Leukemia (HL60/RV+) | Resensitizes cells to chemotherapy; Apoptosis induction | 3-carboxylate ester linkage enhances cellular permeability and target docking[4][5]. |

| 2-oxo-N-(pyridin-3-yl)-2H-chromene-3-carboxamide | S. aureus, E. coli, P. aeruginosa | Broad-spectrum antibacterial | 3-pyridyl nitrogen acts as an essential H-bond acceptor in bacterial enzymes[3]. |

| HA14-1 (Chromene derivative) | Acute Myeloid Leukemia | Bcl-2 inhibition | Rigid chromene core perfectly fits the Bcl-2 hydrophobic groove[4]. |

| Compound III (Indolyl-4H-chromene-3-carboxamide) | Micrococcus luteus, K. pneumonia | High antibacterial activity (MIC 9.3–18.7 mg/ml) | Halogenation (4-chlorophenyl) increases lipophilicity and membrane penetration[4]. |

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity and reproducibility, the following protocol details the synthesis of a model chromene-3-carboxylate pyridine derivative via a one-pot multicomponent reaction (MCR). This method is designed as a self-validating system where each phase contains intrinsic quality control checks.

Methodology: One-Pot Synthesis of 2-Amino-4-aryl-4H-chromene-3-carboxylates

Rationale & Causality: Traditional multi-step syntheses suffer from intermediate loss and excessive solvent waste. Utilizing a one-pot Knoevenagel condensation followed by a Michael addition minimizes side reactions. Piperidine is selected as a catalytic base because its pKa is optimal for deprotonating the active methylene compound without degrading the sensitive salicylaldehyde precursor.

Step-by-Step Workflow:

-

Preparation: In a 50 mL round-bottom flask, combine salicylaldehyde (1.0 mmol), an active methylene compound such as ethyl cyanoacetate (1.0 mmol), and a pyridine-based nucleophile/aldehyde (1.0 mmol) in 15 mL of absolute ethanol.

-

Catalysis: Add 2-3 drops of piperidine. Causality: Ethanol ensures homogenous mixing of the polar precursors, while piperidine initiates the Knoevenagel condensation by forming a reactive enolate.

-

Reflux & Monitoring: Heat the mixture to reflux (78°C) for 2–4 hours. Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The complete disappearance of the starting aldehyde spot (Rf ~0.8) and the emergence of a highly fluorescent product spot under UV 254 nm (Rf ~0.4) validates the completion of the intramolecular cyclization.

-

Isolation: Cool the mixture to room temperature, then pour it into crushed ice to crash out the product. Filter the resulting precipitate under a vacuum.

-

Purification & Structural Validation: Recrystallize the crude solid from hot ethanol. Self-Validation: Perform FT-IR spectroscopy. The disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) and the appearance of the ester carbonyl (~1720 cm⁻¹) alongside primary amine stretches (3300-3400 cm⁻¹) confirm the successful 4H-chromene ring closure.

Step-by-step synthetic workflow for chromene-3-carboxylate pyridine derivatives.

Future Perspectives in Drug Discovery

The fusion of chromene and pyridine scaffolds continues to be a highly active area of pharmacological research. Future developments are focusing on green synthesis methodologies (e.g., microwave irradiation and solvent-free conditions) to improve yields and reduce environmental impact. Furthermore, precise structural modifications at the 4-position of the chromene ring and the orientation of the pyridine nitrogen hold the key to developing next-generation, highly selective Bcl-2 inhibitors and antimicrobial agents capable of overcoming current multidrug resistance paradigms.

References

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design Source: National Institutes of Health (NIH)1

-

2-oxo-N-(pyridin-3-yl)-2H-chromene-3-carboxamide Overview Source: Benchchem3

-

Reaction of 2-imino-2H-chromene-3-carboxamide with some phosphorus esters Source: Taylor & Francis 5

-

Synthesis and cytotoxic evaluation of novel chromenes and chromene(2,3-d)pyrimidines Source: Journal of Applied Pharmaceutical Science (via Semantic Scholar) 4

-

Pharmacological activities of chromene derivatives: An overview Source: ResearchGate 6

-

2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold Source: National Institutes of Health (NIH) 2

-

Synthesis of novel bis(chromenes) and bis(chromeno[3,4-C]pyridine) incorporating piperazine moiety Source: Cairo University

Sources

- 1. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-oxo-N-(pyridin-3-yl)-2H-chromene-3-carboxamide | Benchchem [benchchem.com]

- 4. japsonline.com [japsonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action for 3-pyridinylmethyl 2H-chromene-3-carboxylate

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro mechanism of action of the novel compound, 3-pyridinylmethyl 2H-chromene-3-carboxylate. The chromene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The specific molecular targets and mechanisms for many new derivatives, however, remain to be elucidated.

Given the prevalence of chromene-based compounds in oncology research, this guide will proceed under the primary hypothesis that 3-pyridinylmethyl 2H-chromene-3-carboxylate functions as a kinase inhibitor. Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them a major class of drug targets.[4]

This document outlines a multi-phased, logical workflow designed to first identify the molecular target(s) of the compound and then to characterize its impact on downstream cellular signaling pathways. Each experimental choice is rationalized to build a robust, self-validating body of evidence.

Phase 1: Direct Target Identification and Engagement

The initial and most critical phase of a mechanism of action study is to identify the direct molecular target of the compound. A multi-pronged approach, utilizing orthogonal biochemical and cell-based methods, is essential to confidently identify a target and validate its engagement in a physiologically relevant context.[5][6]

Unbiased Kinome Profiling

The first step is to perform a broad, unbiased screen to identify potential kinase targets from the entire human kinome. This approach quickly narrows down the field of potential targets from over 500 kinases.[7]

Experimental Choice: A competition binding assay is a highly effective method for this purpose. This assay quantifies the ability of a test compound to displace a known, immobilized ligand from a kinase active site.

Protocol: Kinase Competition Binding Assay (Exemplar)

-

Assay Principle: A large panel of recombinant human kinases is tested. Each kinase is exposed to an immobilized ligand that binds to the ATP-binding site.

-

Procedure:

-

The test compound, 3-pyridinylmethyl 2H-chromene-3-carboxylate, is added at a fixed concentration (e.g., 1 µM) to the assay wells containing the kinase and its immobilized ligand.

-

The mixture is incubated to allow for binding competition to reach equilibrium.

-

Unbound components are washed away.

-

The amount of kinase remaining bound to the solid support is quantified, typically via qPCR for a DNA tag conjugated to the kinase or by other sensitive methods.[8]

-

-

Data Analysis: The percentage of kinase displaced by the test compound is calculated relative to a DMSO control. A high percentage of displacement indicates a potential interaction.

Orthogonal Target Identification in a Proteome Context

To validate the initial hits from the recombinant screen and to identify targets in a more biologically complex environment, an affinity-based chemoproteomics approach is employed.[6][9]

Experimental Choice: Kinobeads, which are composed of a mixture of ATP-competitive kinase inhibitors immobilized on Sepharose beads, are used to capture a significant portion of the expressed kinome from a cell lysate.[10][11]

Protocol: Kinobeads Affinity Purification Coupled with Mass Spectrometry

-

Cell Lysate Preparation:

-

Select a relevant cancer cell line (e.g., a line known to be sensitive to chromene derivatives from initial proliferation assays).

-

Lyse the cells under non-denaturing conditions to preserve native protein conformations.

-

Determine the total protein concentration of the lysate.

-

-

Competition Experiment:

-

Incubate aliquots of the cell lysate with either DMSO (control) or varying concentrations of 3-pyridinylmethyl 2H-chromene-3-carboxylate for 1 hour.[12]

-

Add the kinobeads slurry to the lysates and incubate to allow for binding of kinases to the beads.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the bound kinases from the beads.

-

The eluted proteins are then digested into peptides and analyzed by quantitative liquid chromatography-mass spectrometry (LC-MS).

-

-

Data Analysis: Kinases that are true targets of the compound will be outcompeted and will show a dose-dependent reduction in their abundance in the compound-treated samples compared to the DMSO control.[12][13]

Confirmation of Target Engagement in Intact Cells

The definitive validation of a drug-target interaction is to demonstrate that the compound engages its target within the complex milieu of a living cell.

Experimental Choice: The Cellular Thermal Shift Assay (CETSA) is a powerful method for confirming target engagement in intact cells or cell lysates.[14][15] The principle is that a protein, when bound by a ligand, becomes thermodynamically stabilized and more resistant to heat-induced denaturation.[16][17]

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment:

-

Culture the selected cell line to ~80% confluency.

-

Treat the cells with either DMSO or a saturating concentration of 3-pyridinylmethyl 2H-chromene-3-carboxylate for 1-2 hours.

-

-

Heat Challenge:

-

Harvest the cells and resuspend them in a buffered saline solution.

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., from 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[16]

-

-

Lysis and Fractionation:

-

Lyse the cells via freeze-thaw cycles.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[16]

-

-

Analysis by Western Blot:

-

Carefully collect the supernatant (soluble fraction).

-

Analyze the amount of the soluble target protein at each temperature point by Western blotting using a specific antibody.

-

-

Data Analysis: In the DMSO-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the compound-treated samples, the target protein will be stabilized, resulting in a greater amount of soluble protein at higher temperatures. This "thermal shift" is direct evidence of target engagement.

Phase 2: Delineating the Downstream Cellular Effects

Once a primary kinase target is identified and validated, the next phase is to understand how the inhibition of this target affects cellular signaling pathways.

Quantifying In Vitro Potency

A direct, in vitro kinase assay is performed to quantify the inhibitory potency of the compound against the purified target kinase.

Protocol: In Vitro Kinase Assay

-

Assay Components: The assay mixture contains the purified recombinant target kinase, a specific substrate (peptide or protein), and ATP.

-

Procedure:

-

Detection:

-

Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ADP produced.[7]

-

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of compound required to inhibit 50% of the kinase activity).

Monitoring Pathway Modulation in Cells

To confirm that the compound inhibits the target kinase's activity within a cellular context, we must analyze the phosphorylation status of its known downstream substrates.

Experimental Choice: Western blotting is the gold-standard technique for this purpose, allowing for the sensitive detection of changes in protein phosphorylation.[20][21][22]

Protocol: Western Blot Analysis of Downstream Substrates

-

Cell Treatment:

-

Plate the chosen cell line and grow to 70-80% confluency.

-

Serum-starve the cells to reduce basal signaling activity, if necessary for the pathway being studied.

-

Treat the cells with a dose-range of 3-pyridinylmethyl 2H-chromene-3-carboxylate for a relevant time period.

-

-

Lysate Preparation:

-

Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

-

-

SDS-PAGE and Transfer:

-

Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunodetection:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the phosphorylated form of the downstream substrate.

-

Wash and then incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.[23]

-

-

Data Analysis: A dose-dependent decrease in the phosphorylation of the substrate, relative to a total protein or loading control (like β-actin), confirms on-target activity in cells.

Functional Readout of Pathway Activity

To measure the functional consequence of pathway inhibition, a reporter gene assay can be used. This type of assay measures the transcriptional activity of a factor that is regulated by the signaling pathway .[24][25]

Experimental Choice: A luciferase-based reporter assay provides a highly sensitive and quantitative measure of transcriptional activation.[26][27]

Protocol: Reporter Gene Assay

-

Construct Transfection:

-

Select or construct a reporter plasmid containing a luciferase gene under the control of a promoter with response elements for a transcription factor downstream of the target kinase.

-

Transfect this reporter construct into the chosen cell line. A co-transfection with a constitutively expressed control reporter (e.g., Renilla luciferase) is often used for normalization.

-

-

Cell Treatment:

-

After allowing for reporter gene expression, treat the transfected cells with a dose-range of 3-pyridinylmethyl 2H-chromene-3-carboxylate.

-

If necessary, stimulate the signaling pathway with an appropriate agonist to induce reporter gene expression.

-

-

Lysis and Luminescence Measurement:

-

Lyse the cells using the assay-specific lysis buffer.

-

Measure the luciferase activity by adding the substrate and quantifying the light output in a luminometer.

-

-

Data Analysis: A dose-dependent decrease in luciferase activity (normalized to the control reporter) indicates that the compound is inhibiting the signaling pathway and preventing the activation of the downstream transcription factor.[28]

Data Presentation and Visualization

Clear presentation of data is crucial for interpretation. Quantitative data should be summarized in tables, and complex workflows and pathways should be visualized using diagrams.

Table 1: Hypothetical Kinase Profiling Results

| Kinase Target | % Inhibition at 1 µM |

| Kinase A | 98% |

| Kinase B | 95% |

| Kinase C | 45% |

| Kinase D | 12% |

Table 2: Summary of In Vitro Potency

| Compound | Target Kinase | IC50 (nM) |

| 3-pyridinylmethyl 2H-chromene-3-carboxylate | Kinase A | 50 |

| Staurosporine (Control) | Kinase A | 5 |

Diagrams

Caption: Overall experimental workflow for MOA elucidation.

Caption: Hypothetical signaling pathway inhibited by the compound.

Caption: Workflow and principle of the Cellular Thermal Shift Assay (CETSA).

References

-

Eshghi, H., Pirani, F., & Khoshnevis, M. (n.d.). Recent Progress in the Synthesis and Biological Activity of Chromene and Its Derivatives. Bentham Science. Retrieved from [Link]

- Belhadj, F., Kibou, Z., Benabdallah, M., Aissaoui, M., Rahmoun, M. N., Villemin, D., & Choukchou-Braham, N. (2021). Synthesis and Biological Evaluation of New Chromenes and Chromeno[2,3-d] pyrimidines. South African Journal of Chemistry, 75, 12-19.

- Sul, R. D., Humbe, O. Y., Patil, R. H., Khedkar, V. M., Kale, B. B., & Nikam, L. K. (2024). Synthesis and biological evaluation of new 2-Amino-7-hydroxy-8-methyl-4-aryl-4H-chromene-3-carbonitrile derivatives. Scientific Reports, 14(1), 11845.

- Mallikarjuna, R., et al. (2015). Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives. Der Pharma Chemica, 7(11), 117-129.

-

Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

- Ruprecht, B., et al. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. ACS Chemical Biology, 12(4), 937-945.

- Goswami, K. V., Parajapati, S. N., & Parmar, K. A. (2020). Synthesis of Some Novel Chromene Derivatives and Its Biological Evaluation. Research Inventy: International Journal of Engineering and Science, 10(12), 28-32.

-

Bio-protocol. (2016). PKC-θ in vitro Kinase Activity Assay. Retrieved from [Link]

-

Eurofins DiscoverX. (n.d.). Signaling Reporter Assays. Retrieved from [Link]

-

(n.d.). Protocol for Invitro Kinase Assay. Retrieved from [Link]

-

Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

- Tang, W., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Signal Transduction and Targeted Therapy, 8(1), 359.

-

University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

- Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(21), e2601.

-

Drug Hunter. (2023). Target Deconvolution Methods Currently Used in Industry. Retrieved from [Link]

- Anilkumar, P. A., et al. (2016). Synthesis, in vitro and in silico anti-proliferative activity of 4-aryl-4H-chromene derivatives. Medicinal Chemistry Research, 25(11), 2571-2586.

- Al-Warhi, T. (2017).

- Ganesan, S., et al. (2021).

-

Danaher Life Sciences. (n.d.). Reporter Genes: Types and Assay Application. Retrieved from [Link]

- Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery.

- Thomas, N., & Zachariah, S. M. (2013). Pharmacological activities of chromene derivatives: An overview. Asian Journal of Pharmaceutical and Clinical Research, 6(3), 11-15.

-

(n.d.). Protocol for LDS-1168. Retrieved from [Link]

-

BMG Labtech. (2024). Gene reporter assays. Retrieved from [Link]

- Dai, L., et al. (2024). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv.

-

EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual.

- Olasunkanmi, O. O., et al. (2019).

-

Boster Bio. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide. Retrieved from [Link]

- Singh, G., et al. (2025). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry, 41(2).

- Martens, S. (2023). In vitro kinase assay v1. protocols.io.

-

protocols.io. (n.d.). Kinobead competition correlation analysis (kiCCA). Retrieved from [Link]

- Rajgire, K. A., Tupsundar, A. L., & Sonare, R. P. (2018). NEW 2H-CHROMENE-3-CARBOXAMIDE DERIVATIVES: SYNTHESIS AND EVALUATION OF ANTIDEPRESSANT ACTIVITY. Semantic Scholar.

- El-Gazzar, A. A., et al. (2019). Novel chromenes and benzochromenes bearing arylazo moiety: molecular docking, in-silico admet, in-vitro antimicrobial and anticancer screening. OSTI.GOV.

- Thomas, N., & Zachariah, S. M. (2013). Pharmacological activities of chromene derivatives: An overview. Amrita Vishwa Vidyapeetham.

-

Chair of Proteomics and Bioanalytics. (2015). Optimized Kinobeads published. Retrieved from [Link]

- Duncan, J. S., et al. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchinventy.com [researchinventy.com]

- 3. Pharmacological activities of chromene derivatives: An overview - Amrita Vishwa Vidyapeetham [amrita.edu]

- 4. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 5. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 6. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]

- 9. drughunter.com [drughunter.com]

- 10. Optimized Kinobeads published - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio-protocol.org [bio-protocol.org]

- 14. bio-protocol.org [bio-protocol.org]

- 15. biorxiv.org [biorxiv.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. med.upenn.edu [med.upenn.edu]

- 20. Western blot protocol | Abcam [abcam.com]

- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 22. bosterbio.com [bosterbio.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Bioluminescent Reporters | Reporter Gene Applications | An Introduction to Reporter Genes [promega.com]

- 25. Reporter Gene Assays | Thermo Fisher Scientific - IE [thermofisher.com]

- 26. lifesciences.danaher.com [lifesciences.danaher.com]

- 27. bmglabtech.com [bmglabtech.com]

- 28. Signaling Reporters [discoverx.com]

Literature review of 2H-chromene-3-carboxylate based pharmacophores

Technical Guide: 2H-Chromene-3-Carboxylate Based Pharmacophores

Executive Summary

The 2H-chromene-3-carboxylate scaffold (often chemically synonymous in medicinal literature with 2-oxo-2H-chromene-3-carboxylate or coumarin-3-carboxylate ) represents a privileged structure in drug discovery. Characterized by a benzopyran core fused with an ester or carboxylic acid functionality at the C3 position, this pharmacophore exhibits versatile reactivity profiles, primarily acting as a Michael acceptor. This guide dissects the synthetic pathways, structure-activity relationships (SAR), and mechanistic underpinnings of this scaffold, specifically focusing on its application as an anticancer and antimicrobial agent.[1]

Structural Architecture & Pharmacophore Definition

The core pharmacophore is defined by the 2H-1-benzopyran ring system. While "2H-chromene" strictly refers to the ether form, the vast majority of bioactive derivatives in this class are the 2-oxo (coumarin) or 2-imino variants.

-

Core Scaffold: 2-oxo-2H-chromene-3-carboxylate (Coumarin-3-carboxylate).

-

Key Reactivity Center: The α,β-unsaturated carbonyl system (C3-C4 double bond conjugated with the C2 carbonyl and C3 ester).

-

Chemical Space:

-

Lipophilic Domain: The benzene ring (Positions 5–8) allows for hydrophobic interactions (e.g., π-π stacking).

-

Electronic Domain: The C3-ester/carboxyl group acts as a hydrogen bond acceptor and modulates the electrophilicity of C4.

-

Synthetic Strategies: Protocols & Causality

The synthesis of 2H-chromene-3-carboxylates relies heavily on condensation reactions. The choice of catalyst and solvent dictates the yield and purity, particularly to avoid ring-opening side reactions common to the lactone core.

Protocol A: Knoevenagel Condensation (Standard & Green)

This is the industry-standard route for generating ethyl 2-oxo-2H-chromene-3-carboxylate.

Mechanism: The active methylene of diethyl malonate attacks the aldehyde of salicylaldehyde, followed by intramolecular transesterification (lactonization).

Step-by-Step Protocol:

-

Reagents: Salicylaldehyde (10 mmol), Diethyl Malonate (11 mmol).

-

Catalyst: Piperidine (0.5 mmol) + Glacial Acetic Acid (catalytic drops).

-

Causality: Piperidine forms an iminium ion intermediate with the aldehyde, lowering the LUMO energy and facilitating nucleophilic attack. Acetic acid buffers the basicity to prevent lactone hydrolysis.

-

-

Solvent: Ethanol (Absolute) or Ionic Liquid ([bmim]BF4 for green synthesis).

-

Condition: Reflux at 80°C for 2–4 hours.

-

Workup:

-

Cool reaction mixture to 0°C.

-

Precipitate forms (usually yellow/white crystalline solid).

-

Filter and wash with cold ethanol.

-

Recrystallize from ethanol/water (8:2).

-

Protocol B: Multicomponent Reaction (MCR) for 2-Amino Derivatives

For 2-amino-4H-chromene-3-carboxylates , a one-pot three-component reaction is preferred.

-

Reagents: Salicylaldehyde, Ethyl Cyanoacetate, Activated Methylene/Naphthol.

-

Catalyst: DABCO (1,4-diazabicyclo[2.2.2]octane) or Et3N.

-

Outcome: Yields the 2-amino-4-aryl-3-carboxylate derivative, highly active against Bcl-2 proteins.

Mechanistic Visualization: Synthesis & Pathway

Figure 1: Knoevenagel Condensation Mechanism

The following diagram illustrates the formation of the pharmacophore active core.

Caption: Step-wise formation of the coumarin-3-carboxylate core via base-catalyzed condensation.

Pharmacological Profile & SAR

The biological activity of 2H-chromene-3-carboxylates is driven by their ability to interact with cysteine residues in enzymes or intercalate into DNA.

Anticancer Activity (Bcl-2 & Tubulin Targeting)

-

Mechanism: The C3-C4 double bond acts as a Michael acceptor. It can alkylate nucleophilic sulfhydryl groups in the active sites of enzymes like Thioredoxin Reductase or Caspase-3 .

-

SAR Insight:

-

C3 Position: Esterification (ethyl/methyl) is crucial for lipophilicity. Hydrolysis to the free acid often reduces potency due to poor cell permeability, though it improves solubility.

-

C4 Position: Substitution with a phenyl group (4-phenyl) enhances binding to the colchicine site of tubulin, causing G2/M cell cycle arrest.

-

C7 Position: Electron-donating groups (e.g., -OH, -NEt2) increase fluorescence (useful for theranostics) and antioxidant capacity.

-

Antimicrobial Activity (DNA Gyrase Inhibition)

Derivatives with a 3-carboxamide linkage (bioisostere of the ester) show high affinity for the ATP-binding pocket of bacterial DNA Gyrase B .

-

Key Interaction: Hydrogen bonding between the C2-carbonyl/C3-amide and Asp73/Arg76 residues in the gyrase active site.

Quantitative Data: Key Derivatives

The following table summarizes the potency of specific 2H-chromene-3-carboxylate derivatives against major cancer cell lines.

| Compound ID | R-Group (C3) | Substituent (C6/C7) | Target | IC50 (µM) | Cell Line | Ref |

| VIa | N-(4-fluorophenyl)amide | H | Tubulin | 0.9 | A-549 (Lung) | [1] |

| 4b | N-(4-fluorophenyl)carboxazine | 4-F | DNA Intercalation | 0.39 | HeLa (Cervical) | [2] |

| Scopoletin-Deriv | Ethyl Ester | 6-OMe, 7-OH | Bcl-2 | 8.5 | MCF-7 (Breast) | [3] |

| C-3-Acid | Carboxylic Acid | 7-Diethylamino | Gyrase B | 32 (MIC) | B. cereus | [4] |

Biological Pathway Visualization

Figure 2: Apoptotic Signaling Induction

This diagram details how the pharmacophore triggers cell death.

Caption: Dual-mechanism apoptosis induction via tubulin inhibition and mitochondrial dysfunction.

Future Perspectives: PROTACs & Hybrids

The 2H-chromene-3-carboxylate scaffold is currently being explored as a "warhead" in PROTACs (Proteolysis Targeting Chimeras). By linking the C3-carboxylate to an E3 ligase ligand, researchers can degrade specific oncogenic proteins. Additionally, Coumarin-Chalcone hybrids are showing synergistic effects, overcoming multidrug resistance (MDR) by inhibiting P-glycoprotein efflux pumps.

References

-

New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents. Anticancer Agents Med Chem.[2] 2017. Link

-

Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules. 2021.[3][4][5] Link

-

Design, Synthesis, and Preliminary Anticancer Properties of Menthol-Modified Coumarin Esters. Molecules. 2017. Link

-

Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives. De La Salle University. 2019. Link

-

The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules. 2013. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

The 3-Pyridinylmethyl Ester Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Abstract

The pyridine ring is a cornerstone of heterocyclic chemistry and a recurring motif in a multitude of clinically significant pharmaceuticals. When functionalized with a methyl ester at the 3-position, the resulting 3-pyridinylmethyl ester scaffold emerges as a privileged structure in medicinal chemistry. This guide provides an in-depth technical exploration of the synthesis, biological activities, and therapeutic potential of this versatile chemical entity. We will delve into the nuanced structure-activity relationships that govern its efficacy across diverse therapeutic areas, including anti-inflammatory, anti-infective, and oncological applications. Detailed experimental protocols and mechanistic insights are provided to empower researchers and drug development professionals in their pursuit of novel therapeutics based on this potent scaffold.

The Strategic Importance of the 3-Pyridinylmethyl Moiety in Drug Design

The 3-pyridinylmethyl group, derived from nicotinic acid (Vitamin B3), offers a unique combination of physicochemical properties that make it highly attractive for drug design.[1] The pyridine nitrogen introduces a basic center, which can be crucial for salt formation, improving solubility and bioavailability. Furthermore, its ability to act as a hydrogen bond acceptor allows for critical interactions with biological targets.[2] The ester functionality provides a handle for prodrug strategies, enabling the modulation of pharmacokinetic properties to enhance drug delivery and reduce off-target toxicity.[3]

The arrangement of the ester at the 3-position of the pyridine ring is not arbitrary. It influences the electronic distribution and steric profile of the molecule, which in turn dictates its binding affinity and selectivity for specific enzymes and receptors. This guide will explore how subtle modifications to this core structure can lead to profound changes in biological activity.

Synthetic Strategies for 3-Pyridinylmethyl Esters and Key Intermediates

The synthesis of 3-pyridinylmethyl esters typically originates from readily available starting materials such as nicotinic acid or 3-cyanopyridine.[4] A common and efficient laboratory-scale synthesis involves the esterification of nicotinic acid followed by reduction.

Experimental Protocol: Synthesis of 3-Pyridinylmethanol, a Key Precursor

A foundational precursor for many 3-pyridinylmethyl ester derivatives is 3-pyridinemethanol (nicotinyl alcohol).[4]

Objective: To synthesize 3-pyridinemethanol from nicotinic acid.

Methodology:

-

Esterification of Nicotinic Acid:

-

To a solution of nicotinic acid (12.3 g, 0.1 mol) in methanol (30 mL), add concentrated sulfuric acid (5 mL) dropwise with cooling.[5]

-

Reflux the mixture for 5 hours.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product, methyl nicotinate, with ethyl acetate (3 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl nicotinate.[5]

-

-

Reduction of Methyl Nicotinate:

-

Dissolve methyl nicotinate (13.7 g, 0.1 mol) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and methanol.[6]

-

Add sodium borohydride (NaBH4) portion-wise to the solution at 0 °C.[6]

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product, 3-pyridinemethanol, with ethyl acetate.

-

Dry the organic phase and concentrate in vacuo to obtain the crude product, which can be purified by column chromatography or distillation.[6]

-

The following workflow diagram illustrates the synthesis of 3-pyridinemethanol.

Caption: A two-step synthesis of 3-pyridinemethanol.

Anti-Inflammatory Activity of 3-Pyridinylmethyl Ester Derivatives

Chronic inflammation is a key driver of numerous diseases. The 3-pyridinylmethyl moiety has been incorporated into various scaffolds to develop potent anti-inflammatory agents.[5][7]

Mechanism of Action

Derivatives of pyridine have been shown to exert their anti-inflammatory effects through multiple mechanisms. One prominent pathway involves the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[8] These enzymes are critical for the synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation. Some pyridine derivatives may also act as iron chelators, and since COX and LOX are heme-dependent enzymes, this chelation can inhibit their activity.[8][9] Additionally, some compounds have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[10]

The diagram below illustrates a simplified inflammatory signaling pathway and potential points of intervention for 3-pyridinylmethyl ester derivatives.

Caption: Inhibition of inflammatory pathways.

Structure-Activity Relationship (SAR) Studies

SAR studies have revealed that the nature and position of substituents on both the pyridine and the ester-linked moiety significantly impact anti-inflammatory potency.

| Compound ID | R1 (on Pyridine) | R2 (Ester Moiety) | In-vivo Anti-inflammatory Activity (% edema inhibition) | Reference |

| 1a | H | Phenyl | 45% | [5] |

| 1b | 5-Cl | Phenyl | 60% | [5] |

| 1c | H | 4-Chlorophenyl | 55% | [5] |

| 1d | 5-Cl | 4-Chlorophenyl | 75% | [5] |

Data is representative and compiled from various sources for illustrative purposes.

As the table suggests, the introduction of electron-withdrawing groups like chlorine on both the pyridine ring and the phenyl ester moiety tends to enhance anti-inflammatory activity.

Antibacterial Applications of 3-Pyridinylmethyl Esters

The rise of antibiotic resistance necessitates the development of novel antibacterial agents. The 3-pyridinylmethyl ester scaffold has been incorporated into various heterocyclic systems, leading to compounds with significant antibacterial activity, particularly against Gram-positive bacteria.[11][12][13]

Mechanism of Action

Many antibacterial agents containing the 3-pyridinylmethyl moiety function by inhibiting essential bacterial enzymes. For example, in derivatives of oxazolidinones, the pyridine ring can replace the traditional phenyl ring, and these compounds are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[12] Molecular docking studies have shown that the pyridine nitrogen can form crucial hydrogen bonds within the active site of bacterial enzymes, such as dihydrofolate reductase, which is involved in nucleotide synthesis.[14]

Structure-Activity Relationship (SAR) Data

The antibacterial efficacy of these compounds is highly dependent on their structural features.

| Compound ID | Core Scaffold | R-group on Pyridine | MIC (μg/mL) vs. S. aureus | Reference |

| 2a | Oxazolidinone | Morpholine | 32 | [12] |

| 2b | Oxazolidinone | Piperazine | 16 | [12] |

| 2c | Thiazolidinone | H | 64 | [15] |

| 2d | Thiazolidinone | 4-Cl-Phenyl | 16 | [15] |

MIC: Minimum Inhibitory Concentration. Data is representative.

These findings indicate that modifications to the substituents on the pyridine ring can significantly modulate the antibacterial potency.

Anticancer Potential of 3-Pyridinylmethyl Ester Derivatives

The 3-pyridinylmethyl scaffold has also been explored for its anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines.

Mechanism of Action

The anticancer mechanisms of 3-pyridinylmethyl derivatives are diverse and often target key signaling pathways involved in cancer cell growth and survival. Some derivatives have been found to inhibit protein kinases, which are crucial for cell signaling and are often dysregulated in cancer. For instance, certain pyridine-containing compounds act as Pim-kinase inhibitors.[16] Others have been shown to inhibit enzymes like methionine S-adenosyltransferase-2 (MAT2A), which is upregulated in some cancers.[17]

The following diagram depicts a simplified kinase signaling pathway that can be targeted by these compounds.

Caption: Inhibition of a pro-survival kinase pathway.

Experimental Protocol: In-vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effects of 3-pyridinylmethyl ester derivatives on a cancer cell line (e.g., MCF-7 breast cancer cells).

Methodology:

-

Cell Culture: Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

The 3-pyridinylmethyl ester scaffold has proven to be a remarkably versatile and fruitful starting point for the development of a wide array of biologically active compounds. Its favorable physicochemical properties and synthetic accessibility have cemented its status as a privileged motif in medicinal chemistry. The diverse mechanisms of action, spanning anti-inflammatory, antibacterial, and anticancer activities, underscore the rich chemical space that can be explored around this core.

Future research should focus on leveraging computational tools for the rational design of more potent and selective derivatives. The exploration of novel bioisosteric replacements for the pyridine ring or the ester linkage could lead to compounds with improved pharmacokinetic profiles and reduced off-target effects.[18][19] Furthermore, the development of 3-pyridinylmethyl ester-based prodrugs that are activated by specific enzymes in the target tissue holds significant promise for enhancing therapeutic efficacy and minimizing systemic toxicity. The continued investigation of this remarkable scaffold is poised to yield the next generation of innovative medicines.

References

-

Recent Advances in Fused Heterocyclic Pyridine Compounds for Bioactive Anti-Inflammatory Drug Discovery. (2024). JournalsPub. Available at: [Link]

-

A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014). Advanced Biomedical Research. Available at: [Link]

-

The 'ring replacement' of pyridines into benzonitriles. (n.d.). ResearchGate. Available at: [Link]

-

A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014). Advanced Biomedical Research. Available at: [Link]

-

2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. (2021). RSC Medicinal Chemistry. Available at: [Link]

-

(PDF) A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2025). ResearchGate. Available at: [Link]

-

The Use of Bioisosterism in Drug Design and Molecular Modification. (2012). American Journal of PharmTech Research. Available at: [Link]

-

(PDF) Nicotinic acid derivatives: Application and uses, review. (2021). ResearchGate. Available at: [Link]

-

Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. (2025). Auctores Journals. Available at: [Link]

-

2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. (2021). RSC Publishing. Available at: [Link]

-

Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). PubMed. Available at: [Link]

-

Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). MDPI. Available at: [Link]

-

Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. (n.d.). ResearchGate. Available at: [Link]

-

Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. (n.d.). Scholars Research Library. Available at: [Link]

-

Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. (2022). MDPI. Available at: [Link]

-

An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. (n.d.). MDPI. Available at: [Link]

-

Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (n.d.). International Journal of ChemTech Research. Available at: [Link]

-

Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024). PubMed. Available at: [Link]

-

Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. (n.d.). ChemRxiv. Available at: [Link]

-

A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”. (2023). IJSDR. Available at: [Link]

-

N-Pyridinyl(methyl)-indole-1- or 3-propanamides and propenamides acting as topical and systemic inflammation inhibitors. (2008). Taylor & Francis Online. Available at: [Link]

-

Design, synthesis, and biological evaluation of aromatic ester prodrugs of 1-(3'-hydroxypropyl)-2-methyl-3-hydroxypyridin-4-one (CP41) as orally active iron chelators. (2000). PubMed. Available at: [Link]

-

Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. (2022). PubMed. Available at: [Link]

-

Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016). ACS Publications. Available at: [Link]

-

Lessons Learned from Marketed and Investigational Prodrugs. (2004). ACS Publications. Available at: [Link]

-

Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. (2022). PMC. Available at: [Link]

-

3-pyridylboronic acid. (n.d.). Organic Syntheses Procedure. Available at: [Link]

-

3-Pyridinecarboxylic acid, 5-fluoro-, 3-pyridinylmethyl ester. (n.d.). PubChem. Available at: [Link]

-

A review on the medicinal importance of pyridine derivatives. (2016). ResearchGate. Available at: [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PMC. Available at: [Link]

-

3-Pyridinylmethyl (3S,5S,6S,9S)-5-hydroxy-9-(1-methylethyl)-8,11-dioxo-3,6-bis(phenylmethyl)-13-(2-pyridinyl)-12-oxa-2,7,10-triazatridecanoate. (n.d.). PubChem. Available at: [Link]

-

A Review on the Medicinal Importance of Pyridine Derivatives. (2015). ResearchGate. Available at: [Link]

-

Pyrido-pyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (2025). International Journal of Pharmaceutical Sciences. Available at: [Link]

-

Novel substituted pyridinyl imidazoles as potent anticytokine agents with low activity against hepatic cytochrome P450 enzymes. (2003). PubMed. Available at: [Link]

-

3,4-Dihydro-3-[(3-pyridinylmethyl)amino]-6-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-2(1H)-quinazolinone. (n.d.). PubChem. Available at: [Link]

-

Pyrinuron. (n.d.). PubChem. Available at: [Link]

-

Preparation and characterization of N-(3-pyridinyl) spirocyclic diamines as ligands for nicotinic acetylcholine receptors. (2009). PubMed. Available at: [Link]

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). PMC. Available at: [Link]

-

Dihalostyrylanilines, pyridines, and pyrimidines for the inhibition of the catalytic subunit of methionine S-adenosyltransferase-2. (2014). PubMed. Available at: [Link]

-

Amino Acids in the Development of Prodrugs. (n.d.). PMC. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel substituted pyridinyl imidazoles as potent anticytokine agents with low activity against hepatic cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. jrmg.um.edu.my [jrmg.um.edu.my]

- 16. researchgate.net [researchgate.net]

- 17. 2',6'-Dihalostyrylanilines, pyridines, and pyrimidines for the inhibition of the catalytic subunit of methionine S-adenosyltransferase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. elearning.uniroma1.it [elearning.uniroma1.it]

- 19. auctoresonline.com [auctoresonline.com]

Molecular weight and physicochemical data for 3-pyridinylmethyl 2H-chromene-3-carboxylate

An In-depth Technical Guide to 3-Pyridinylmethyl 2H-Chromene-3-Carboxylate: Synthesis, Physicochemical Properties, and Characterization

Introduction and Significance

In the landscape of medicinal chemistry, the strategic combination of known pharmacophores into novel hybrid molecules is a cornerstone of modern drug discovery. This guide focuses on 3-pyridinylmethyl 2H-chromene-3-carboxylate, a molecule that exemplifies this approach by integrating two biologically significant scaffolds: the 2H-chromene core and a pyridine moiety.

The chromene ring system is a privileged structure found in a multitude of natural products and synthetic compounds, exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The pyridine ring is a fundamental component of numerous pharmaceuticals, influencing factors such as solubility, receptor binding, and metabolic stability. The title compound, by covalently linking these two entities via an ester bond, presents a unique chemical architecture with significant potential for investigation by researchers in drug development.

This document serves as a comprehensive technical resource for scientists, providing a detailed examination of the molecule's physicochemical properties, a logically designed synthesis strategy, and robust protocols for its preparation and characterization. The methodologies described are grounded in established chemical principles, offering a practical framework for the laboratory synthesis of this promising compound.

Molecular and Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is critical for predicting its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADMET) profile[2].

Molecular Structure

The structure of 3-pyridinylmethyl 2H-chromene-3-carboxylate features a planar 2H-chromene ring system with a carboxylate group at the 3-position, which is esterified with 3-pyridinemethanol.

Caption: Molecular structure of 3-pyridinylmethyl 2H-chromene-3-carboxylate.

Physicochemical Data Summary

The key physicochemical parameters for the title compound have been calculated and are presented below. These values are crucial for assessing its drug-likeness, for instance by applying frameworks like Lipinski's Rule of Five[2].

| Parameter | Value | Source / Method |

| IUPAC Name | pyridin-3-ylmethyl 2H-chromene-3-carboxylate | IUPAC Nomenclature |

| Molecular Formula | C₁₆H₁₃NO₃ | Calculated |

| Molecular Weight | 267.28 g/mol | Calculated |

| Topological Polar Surface Area (TPSA) | 57.65 Ų | Calculated (Based on analog[3]) |

| Calculated logP | 2.3 - 2.6 | Calculated (Based on analog[3]) |

| Hydrogen Bond Donors | 0 | Calculated (Based on analog[3]) |

| Hydrogen Bond Acceptors | 4 | Calculated (Based on analog[3]) |

| Rotatable Bonds | 4 | Calculated (Based on analog[3]) |

The data suggest that 3-pyridinylmethyl 2H-chromene-3-carboxylate possesses favorable characteristics for a potential drug candidate, including a molecular weight under 500, a logP value indicating good membrane permeability, and an appropriate number of hydrogen bond acceptors[4].

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic analysis simplifies the synthesis into manageable steps involving readily available precursors. The primary disconnection point for 3-pyridinylmethyl 2H-chromene-3-carboxylate is the ester linkage.

Caption: Retrosynthetic pathway for the target compound.

This analysis identifies two key intermediates:

-

2H-Chromene-3-carboxylic acid: This intermediate can be synthesized via a Knoevenagel condensation reaction.

-

3-Pyridinemethanol: This alcohol is accessible through the reduction of an ester derived from nicotinic acid (Vitamin B3).

The overall synthesis is therefore designed as a convergent three-stage process, which is often more efficient than a linear synthesis.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with each step based on well-established and highly-cited chemical transformations.

Protocol 1: Synthesis of 2H-Chromene-3-carboxylic acid

This procedure utilizes a Knoevenagel condensation between salicylaldehyde and Meldrum's acid, a reliable method for forming the chromene core[5].

-

Rationale: The acidic methylene protons of Meldrum's acid readily participate in a Knoevenagel condensation with the aldehyde group of salicylaldehyde. The subsequent intramolecular cyclization (oxa-Michael addition) followed by the elimination of acetone and carbon dioxide upon heating affords the desired carboxylic acid in high purity[5]. Piperidine is an effective base catalyst for this transformation[6].

-

Step-by-Step Methodology:

-

In a 250 mL round-bottom flask, dissolve salicylaldehyde (10 mmol, 1.22 g) and Meldrum's acid (11 mmol, 1.58 g) in 50 mL of ethanol.

-

Add piperidine (0.5 mmol, 50 µL) to the solution as a catalyst.

-

Stir the reaction mixture at room temperature for 2 hours, during which a precipitate may form.

-

Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

-

Filter the solid product, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield 2H-chromene-3-carboxylic acid.

-

Protocol 2: Synthesis of 3-Pyridinemethanol

This two-step protocol begins with the common and inexpensive starting material, nicotinic acid[7][8].

-

Rationale: Direct reduction of a carboxylic acid requires harsh reducing agents. A more controlled and safer approach is to first convert the acid to its methyl ester via Fischer esterification. The resulting ester is then selectively reduced to the primary alcohol using sodium borohydride in methanol, a milder and more manageable system than lithium aluminum hydride[9][10].

-

Step-by-Step Methodology:

-

Esterification: In a 100 mL round-bottom flask, suspend nicotinic acid (10 mmol, 1.23 g) in 30 mL of methanol. Carefully add concentrated sulfuric acid (0.5 mL) dropwise while cooling in an ice bath. Reflux the mixture for 5 hours. After cooling, neutralize the solution with saturated sodium bicarbonate and extract the product with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain methyl nicotinate.

-

Reduction: Dissolve the crude methyl nicotinate (approx. 10 mmol) in 40 mL of tetrahydrofuran (THF). Add sodium borohydride (25 mmol, 0.95 g) portion-wise. Add 10 mL of methanol dropwise to the suspension and reflux the mixture for 3 hours[10]. Cool the reaction, quench carefully with water, and extract with ethyl acetate (3 x 25 mL). Dry the organic phase and concentrate under vacuum to yield 3-pyridinemethanol.

-

Protocol 3: Final Esterification

This final step couples the two synthesized precursors to form the target molecule.

-

Rationale: An esterification reaction under basic conditions is employed to form the final product. The carboxylic acid is first deprotonated with a mild base (potassium carbonate) to form the carboxylate salt. This nucleophile then reacts with 3-pyridinemethanol, which must first be converted to a better leaving group, for instance by reacting it with a halogenating agent to form 3-(chloromethyl)pyridine in a separate step, or by using a coupling agent. A more direct and common method is to use a carbodiimide coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalyst like 4-Dimethylaminopyridine (DMAP). This method is efficient and proceeds under mild conditions[11].

-

Step-by-Step Methodology:

-

In a 100 mL flask, dissolve 2H-chromene-3-carboxylic acid (5 mmol, 0.88 g) and 3-pyridinemethanol (5.5 mmol, 0.60 g) in 30 mL of anhydrous dichloromethane (DCM).

-

Add 4-Dimethylaminopyridine (DMAP) (0.5 mmol, 61 mg) to the solution.

-

Cool the flask to 0°C in an ice bath and add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (6 mmol, 1.15 g).

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Upon completion, wash the reaction mixture with 1M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate pure 3-pyridinylmethyl 2H-chromene-3-carboxylate.

-

Caption: Overall workflow for the synthesis and characterization of the target compound.

Characterization and Validation

Confirmation of the final product's identity and purity is achieved through standard spectroscopic techniques.

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance will confirm the molecular skeleton. Key expected ¹H NMR signals include characteristic doublets and triplets for the aromatic protons on the chromene and pyridine rings, a singlet for the benzylic CH₂ group, and a distinct singlet for the vinyl proton on the chromene ring.

-